(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol
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Overview
Description
(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol is a complex organic compound characterized by its unique cyclopentanol structure with azido and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Flow microreactor systems have been explored for the sustainable synthesis of similar compounds, offering advantages in terms of reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group typically yields nitro compounds, while reduction results in amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol
Uniqueness
(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol is unique due to its specific stereochemistry and the presence of both azido and phenylmethoxy groups.
Properties
IUPAC Name |
(1R,2R,3R,4S)-2-azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c21-23-22-20-17(14-25-12-15-7-3-1-4-8-15)19(11-18(20)24)26-13-16-9-5-2-6-10-16/h1-10,17-20,24H,11-14H2/t17-,18-,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYVWEHNMHIWBD-YSTOQKLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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